1-Ethyl-3-methylaminopiperidine

Description

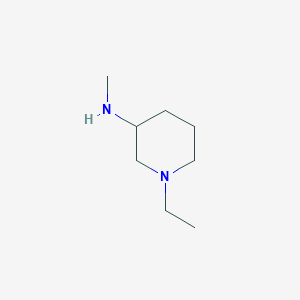

1-Ethyl-3-methylaminopiperidine is a piperidine derivative characterized by an ethyl group at the nitrogen atom (position 1) and a methylamino group (-NHCH₃) at position 3 of the piperidine ring. Piperidine derivatives are often employed as intermediates in organic synthesis due to their versatility in forming nitrogen-containing heterocycles .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-ethyl-N-methylpiperidin-3-amine |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-5-8(7-10)9-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

KBDGONBZHXXCFY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Ethyl-3-methylaminopiperidine with key analogs in terms of molecular structure, functional groups, applications, and safety profiles:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility

- N1 Substituents: The ethyl group in this compound may enhance lipophilicity compared to methyl (3-(Aminomethyl)-1-Methylpiperidine) or benzyl carbamate (Benzyl 4-aminopiperidine-1-carboxylate). This could influence membrane permeability in biological applications .

- C3 Functional Groups: The methylamino group (-NHCH₃) in the target compound is less polar than the carboxylate ester in Ethyl 1-methylnipecotate but more basic than the aminomethyl (-CH₂NH₂) group in 3-(Aminomethyl)-1-Methylpiperidine. This impacts solubility in aqueous vs. organic solvents .

Preparation Methods

Key Steps:

-

Alkylation of Piperidine :

-

Oxidation to Ketone :

-

Reductive Amination :

Advantages and Limitations:

-

Advantages : Straightforward alkylation and oxidation steps; reductive amination is widely applicable.

-

Limitations : Oxidation of piperidine to ketone is challenging due to steric hindrance; side reactions may occur during reductive amination.

This route prioritizes synthesizing the methylamino group first, followed by ethyl introduction.

Key Steps:

Advantages and Limitations:

-

Advantages : Leveraging established methods for 3-methylaminopiperidine synthesis.

-

Limitations : Low yield in the initial synthesis step; potential side reactions during alkylation.

Hydrogenation of Pyridine Derivatives

This method exploits the reduction of pyridine derivatives to form the piperidine core.

Key Steps:

-

Synthesis of 1-Ethyl-3-Nitro-Pyridine :

-

Reagents : Pyridine, ethyl bromide, HNO₃/H₂SO₄.

-

Conditions : Nitration at 0°C, followed by separation.

-

-

Catalytic Hydrogenation :

-

Methylation :

Advantages and Limitations:

-

Advantages : High yield in hydrogenation and methylation steps.

-

Limitations : Nitration of pyridine requires precise control; regioselectivity challenges.

Ring-Closure Methods

Strategy:

-

Reactants : Ethylamine, methylamine, and a carbonyl compound (e.g., formaldehyde).

-

Conditions : Acidic or basic catalysis, heat.

Example:

Advantages and Limitations:

-

Advantages : Single-step synthesis; no intermediate isolation.

-

Limitations : Low yield; poor regioselectivity.

Summary of Methods

Critical Analysis and Recommendations

Key Challenges:

-

Regioselectivity : Nitration of piperidine or pyridine often leads to undesired isomers.

-

Oxidation Efficiency : Converting piperidine to ketone is hindered by steric effects.

-

Purification : Final products may require chromatography to isolate pure compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-3-methylaminopiperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives typically involves reductive amination or alkylation of pre-functionalized piperidine scaffolds. For example, secondary amines like this compound can be synthesized via nucleophilic substitution using ethylating agents (e.g., ethyl bromide) under controlled pH and temperature (8–10°C) to minimize side reactions . Solvent selection (e.g., THF or DCM) and catalyst choice (e.g., NaBH₄ for reductive steps) are critical for optimizing yield. Post-synthesis purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) and characterization via ¹H/¹³C NMR and HPLC-MS are recommended to confirm purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Spectroscopic Analysis : ¹H NMR (δ 2.8–3.2 ppm for piperidine ring protons), ¹³C NMR (δ 45–55 ppm for amine-bearing carbons), and IR (N-H stretch ~3300 cm⁻¹) to confirm functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity.

- Physicochemical Properties : Determine logP (octanol/water partition coefficient) via shake-flask method and pKa via potentiometric titration to predict bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data (common for novel amines), assume acute toxicity risks. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with 5% acetic acid, absorb with inert material, and dispose as hazardous waste . Store in airtight containers at 2–8°C, away from oxidizers. Acute exposure first aid: eye irrigation with saline (15 minutes), skin washing with soap/water, and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) often arise from assay variability or structural impurities. Mitigation strategies:

- Standardized Assays : Use validated protocols (e.g., consistent cell lines, ATP-based viability assays) with positive/negative controls .

- Batch Analysis : Compare NMR and LC-MS profiles of different synthetic batches to rule out impurity-driven effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and contextualize data within published ranges .

Q. What strategies are effective for designing in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- Dosing Regimen : Use a crossover design in rodent models (n ≥ 6/group) with IV (1 mg/kg) and oral (10 mg/kg) administration to calculate bioavailability (F) .

- Sample Collection : Serial blood sampling at t = 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. Plasma separation via centrifugation (3000 rpm, 10 min) and storage at −80°C .

- Analytical Method : LC-MS/MS with deuterated internal standards for quantification. Validate parameters (linearity R² > 0.99, LOD < 1 ng/mL) .

Q. How can computational modeling guide the optimization of this compound for target-specific binding?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). Focus on piperidine ring positioning in hydrophobic pockets and amine group hydrogen bonding .

- QSAR Analysis : Derive predictive models using molecular descriptors (e.g., polar surface area, molar refractivity) to correlate structural features with activity .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues critical for affinity .

Q. What experimental approaches validate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Microsome Incubation : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions with ice-cold acetonitrile at t = 0, 5, 15, 30, 60 min .

- Half-Life Calculation : Quantify parent compound loss via LC-MS. Use non-compartmental analysis (WinNonlin) to calculate t₁/₂ and intrinsic clearance (CLint) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis & Reporting

Q. How should researchers address variability in biological replicate data for this compound assays?

- Methodological Answer :

- Power Analysis : Predefine sample size (e.g., n = 6) using G*Power (α = 0.05, β = 0.2) to ensure statistical robustness .

- Normalization : Apply Z-score or log2 transformation to minimize technical variability. Use R/Bioconductor packages for batch-effect correction .

- Reporting : Follow CONSORT guidelines for preclinical studies, including raw data deposition in repositories like Figshare .

Q. What criteria determine the selection of in vitro vs. in vivo models for studying this compound’s neuropharmacological effects?

- Methodological Answer :

- In Vitro : Use primary neuronal cultures or SH-SY5Y cells for mechanistic studies (e.g., calcium imaging, patch-clamp electrophysiology) .

- In Vivo : Prioritize transgenic rodent models (e.g., Alzheimer’s disease APP/PS1 mice) for behavioral and histopathological endpoints .

- Translational Relevance : Align model choice with human disease biomarkers (e.g., Aβ42 levels for neurodegeneration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.